molecular formula C9H6N2O2 B030817 Quinoxaline-6-carboxylic acid CAS No. 6925-00-4

Quinoxaline-6-carboxylic acid

Cat. No. B030817
CAS RN: 6925-00-4
M. Wt: 174.16 g/mol
InChI Key: JGQDBVXRYDEWGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives often employs strategies that involve the construction of the quinoxaline core followed by functionalization at various positions. One common method involves the tandem double ring closure reaction of N-(2-hydroxyphenyl)anthranilic acid as a key step to obtain derivatives like 2-(4-methylpiperazin-1-yl)-3-fluoro-5,12-dihydro-5-oxobenzoxazolo[3,2-a]quinoline-6-carboxylic acid, showcasing the versatility of quinoxaline synthesis (Chung & Kim, 1995).

Molecular Structure Analysis

Quinoxaline-6-carboxylic acid derivatives display a wide array of molecular structures, indicative of the synthetic flexibility of the quinoxaline framework. This allows for the incorporation of diverse functional groups, leading to compounds with varied physical, chemical, and biological properties. For example, the synthesis of quinoxaline-3,4-dihydro-6,7-dimethyl-3-keto-4-D-ribityl-2-carboxamide from the corresponding carboxylic acid demonstrates the ability to modify the quinoxaline core for specific outcomes (Matsui, 2001).

Chemical Reactions and Properties

Quinoxaline-6-carboxylic acid and its derivatives participate in various chemical reactions that highlight their reactivity and the potential for further chemical manipulation. These reactions include, but are not limited to, the formation of adenylates in the biosynthesis of quinoxaline antibiotics, demonstrating the enzyme-mediated activation and incorporation of quinoxaline derivatives into larger molecular structures (Glund et al., 1990).

Scientific Research Applications

Oxidative Stress and Toxicity

Quinoxaline derivatives, specifically Quinoxaline 1,4-dioxide derivatives, have been investigated for their roles in oxidative stress and associated toxicities. These compounds are known to generate reactive oxygen species (ROS) leading to oxidative stress, which is linked to their toxic effects. Understanding the oxidative stress mechanism is crucial for mitigating the adverse effects and improving the therapeutic applications of these compounds (Wang et al., 2016).

Antitumoral Properties and Catalyst Ligands

Quinoxaline and its analogs have been studied for their antitumoral properties, showing potential in cancer treatment. Additionally, these compounds have applications as catalysts' ligands in various chemical reactions, demonstrating their versatility in both pharmaceutical and industrial applications (Aastha Pareek and Dharma Kishor, 2015).

Biomedical and Industrial Value

The modification of Quinoxaline structures has led to a wide variety of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. This highlights the industrial value of Quinoxaline derivatives in developing new therapies (J. A. Pereira et al., 2015).

Bioactive Quinoxaline-Containing Sulfonamides

Quinoxaline-linked sulfonamide hybrids exhibit a broad range of biomedical activities, such as antibacterial, antifungal, and anticancer actions. These findings suggest the potential of these hybrids as lead compounds for developing advanced therapeutic agents (Ali Irfan et al., 2021).

Electronic and Optical Applications

Hexaazatriphenylene (HAT) derivatives, related to Quinoxaline, are used in electronic and optical applications due to their excellent π–π stacking ability. These applications include semiconductors, sensors, and energy storage devices, showcasing the wide-ranging industrial applications of Quinoxaline derivatives (J. Segura et al., 2015).

Corrosion Inhibition

Quinoline derivatives, closely related to Quinoxaline, demonstrate effectiveness as anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces. This highlights their potential in protecting materials from corrosion (C. Verma et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future. Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . Synthesis of quinoxalines using lanthanides as a catalyst should be explored as a green chemistry approach .

properties

IUPAC Name

quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQDBVXRYDEWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350155
Record name Quinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline-6-carboxylic acid

CAS RN

6925-00-4
Record name Quinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline-6-carboxylic acid
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Synthesis routes and methods I

Procedure details

Into a 50-mL round-bottom flask, was placed a solution of methyl 2-(benzo[d][1,3]dioxol-5-yl)-3-((S)-2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylate (94 mg, 0.24 mmol, 1.00 equiv) in methanol (15 mL). This was followed by the addition of a solution of sodium hydroxide (58.9 mg, 1.47 mmol, 5.00 equiv) in water (3 mL) dropwise with stirring. The resulting solution was stirred for 5 hr at 50° C. in an oil bath. The resulting mixture was concentrated under vacuum. The resulting solution was diluted with H2O. The pH value of the aqueous solution was adjusted to 3-4 with 1N aqueous hydrogen chloride. The resulting solids were collected by filtration. The crude product (100 mg) was purified by Prep-HPLC with the following conditions (1#-Waters 2767-2): Column, SunFire Prep C18, 19*150 mm 5 um; mobile phase, water with 0.05% TFA and CH3CN (10% CH3CN up to 80% in 8.5 min, hold 80% in 1 min, up to 100% in 0.1 min, hold 100% in 0.8 min); Detector, UV 220&254 nm. This resulted in 40 mg (44%) of 2-(benzo[d][1,3]dioxol-5-yl)-3-(S)-2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid as a yellow solid.
Name
methyl 2-(benzo[d][1,3]dioxol-5-yl)-3-((S)-2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylate
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
58.9 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 50-mL round-bottom flask, was placed methyl 2-(3-fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylate (75 mg, 0.21 mmol, 1.00 equiv), methanol (15 mL), sodium hydroxide (42 mg, 1.05 mmol, 4.94 equiv), water (2 mL). The resulting solution was stirred for 2 hs at 50° C. in an oil bath. The resulting mixture was concentrated under vacuum. The resulting solution was diluted with 20 mL of H2O. The pH value of the aqueous solution was adjusted to 4-5 with aqueous hydrogen chloride (1 mol/L). The resulting solids were collected by filtration. The crude product (70 mg) was purified by Prep-HPLC with the following conditions (1#-Waters 2767-2): Column, SunFire Prep C18, 5 um, 19*150 mm; mobile phase, water with 0.05% TFA and CH3CN (50% CH3CN up to 80% in 8 min, up to 100% in 1.5 min); Detector, uv 220 & 254 nm. This resulted in 20 mg (27%) of 2-(3-fluorophenyl)-3-(isopropylmethyl)amino)quinoxaline-6-carboxylic acid as a yellow solid.
Name
methyl 2-(3-fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylate
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
42 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of methyl quinoxaline-6-carboxylate (500 mg, 2.66 mmol) in 10 mL of THF was added sodium hydroxide (5N, 2.5 mL, 12.5 mmol) followed by methanol (2.5 mL). The reaction was stirred at room temperature overnight and then concentrated in vacuo to remove THF/MeOH. The resulting aqueous mixture was acidified with 1N HCl until the pH was slightly acidic (pH=5). The resulting solution was extracted with EtOAc (3×), and the combined organic layers were then washed with brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resulting white solid was used without further purification. LC-MS: 3.50 min. (M+H)=175.16.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of quinoxaline-6-carboxylic acid methyl ester (2084 mg, 11.07 mmol) in ethanol (25 mL) was added an aqueous solution of 1N sodium hydroxide (25 mL), and the solution was stirred for 4 hours under reflux. 1N Hydrochloric acid was added to the reaction mixture to adjust the pH to 4, then, the precipitated solid was collected by filtration, washed with water and isopropanol, then dried to obtain the title compound (1477 mg, 8.479 mmol, 76.6%) as a solid.
Quantity
2084 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76.6%

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